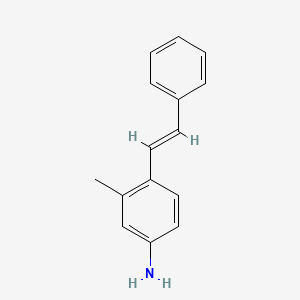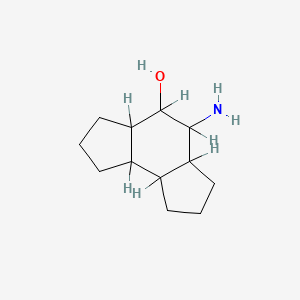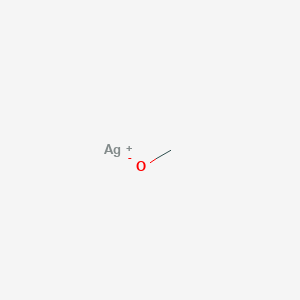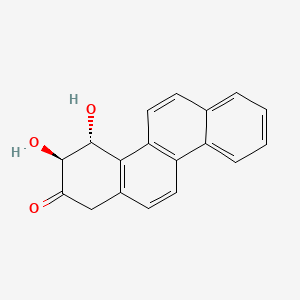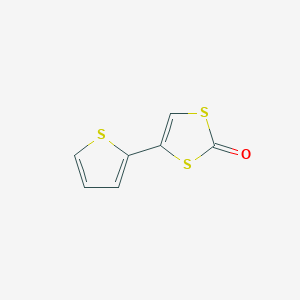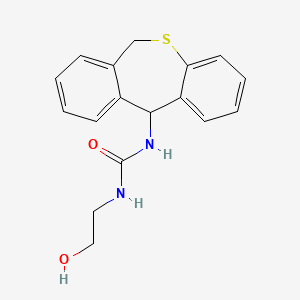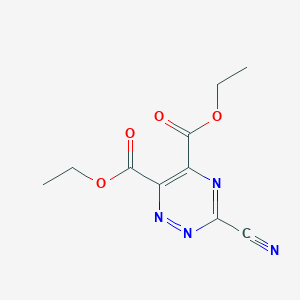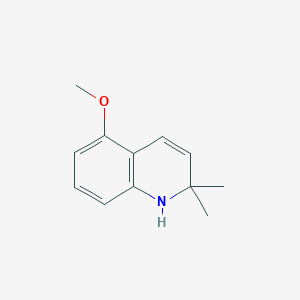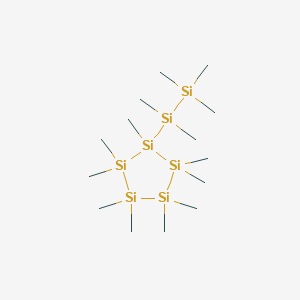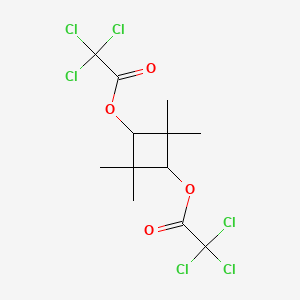
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) is a chemical compound with the molecular formula C12H18Cl6O4 This compound is a derivative of 1,3-cyclobutanediol, which is known for its unique structural properties due to the presence of a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) typically involves the esterification of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl- with trichloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trichloroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of high-performance polymers and materials
作用機序
The mechanism of action of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) involves its interaction with various molecular targets. The trichloroacetate groups can undergo hydrolysis, releasing trichloroacetic acid, which can then interact with cellular components. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A similar compound with hydroxyl groups instead of trichloroacetate groups.
1,1,3,3-Tetramethylcyclobutanediol: Another derivative with different substitution patterns
Uniqueness
The rigidity of the cyclobutane ring also contributes to its distinct chemical and physical properties .
特性
CAS番号 |
73806-29-8 |
|---|---|
分子式 |
C12H14Cl6O4 |
分子量 |
434.9 g/mol |
IUPAC名 |
[2,2,4,4-tetramethyl-3-(2,2,2-trichloroacetyl)oxycyclobutyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H14Cl6O4/c1-9(2)5(21-7(19)11(13,14)15)10(3,4)6(9)22-8(20)12(16,17)18/h5-6H,1-4H3 |
InChIキー |
NZRLFFTYTLCMNM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C1OC(=O)C(Cl)(Cl)Cl)(C)C)OC(=O)C(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


